molecular formula C13H13ClN3S+ B280606 methyl N-(4-chlorophenyl)-N'-(1-pyridiniumyl)imidothiocarbamate

methyl N-(4-chlorophenyl)-N'-(1-pyridiniumyl)imidothiocarbamate

Cat. No.: B280606
M. Wt: 278.78 g/mol
InChI Key: VGBPPDQNGDRDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-chlorophenyl)-N-(1-pyridin-1-iumyl)carbamimidothioic acid methyl ester is an organochlorine compound.

Scientific Research Applications

Insecticidal Activity

N'-(4-chlorophenyl)-N-(1-pyridin-1-iumyl)carbamimidothioic acid methyl ester and related compounds have been explored for their potential insecticidal properties. Research has demonstrated varying degrees of insecticidal activity in these compounds, particularly against specific pests like cockroaches and house flies. This effect is attributed to the specific structural configurations of these compounds, as evidenced by studies involving stereochemical analysis and insecticidal testing under various conditions (Hasan et al., 1996).

Antimicrobial Potential

Some derivatives of N'-(4-chlorophenyl)-N-(1-pyridin-1-iumyl)carbamimidothioic acid methyl ester have shown notable antimicrobial effects. These derivatives demonstrate inhibitory actions against both Gram-positive and Gram-negative bacteria, as well as against fungi. The activity is significant considering the broad spectrum of strains affected, with certain ester chloride derivatives exhibiting particularly potent effects (Tait et al., 1990).

Synthesis and Structural Analysis

The synthesis and structural elucidation of related compounds, including N-alkyl-4-chloro-2-pyridine carboxamides, have been explored. These studies focus on obtaining these compounds from various starting materials and confirming their structures using techniques like IR, NMR, and mass spectrometry. Such research is crucial for understanding the chemical nature and potential applications of these compounds (Pan Qing-cai, 2011).

Antifungal Activity

Compounds structurally related to N'-(4-chlorophenyl)-N-(1-pyridin-1-iumyl)carbamimidothioic acid methyl ester have also been synthesized and evaluated for their antifungal properties. Studies involving crystal structure analysis and biological assays have shown that these compounds can be effective against various fungal pathogens, thereby highlighting their potential in antifungal applications (Xue Si, 2009).

Properties

Molecular Formula

C13H13ClN3S+

Molecular Weight

278.78 g/mol

IUPAC Name

methyl N'-(4-chlorophenyl)-N-pyridin-1-ium-1-ylcarbamimidothioate

InChI

InChI=1S/C13H13ClN3S/c1-18-13(16-17-9-3-2-4-10-17)15-12-7-5-11(14)6-8-12/h2-10H,1H3,(H,15,16)/q+1

InChI Key

VGBPPDQNGDRDDL-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=C(C=C1)Cl)N[N+]2=CC=CC=C2

Canonical SMILES

CSC(=NC1=CC=C(C=C1)Cl)N[N+]2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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